Cas no 82772-93-8 (2,6-Dichloro-4-methoxybenzaldehyde)

2,6-Dichloro-4-methoxybenzaldehyde structure
82772-93-8 structure
Product Name:2,6-Dichloro-4-methoxybenzaldehyde
Numero CAS:82772-93-8
MF:C8H6Cl2O2
MW:205.03804063797
MDL:MFCD12024958
CID:1118411
PubChem ID:14771759
Update Time:2025-05-20

2,6-Dichloro-4-methoxybenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Dichloro-4-methoxybenzaldehyde
    • 2,6-Dichloro-4-methoxybenzaldehyde (ACI)
    • 2,6-Dichloro-4-methyloxybenzaldehyde
    • AB93177
    • VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • MFCD12024958
    • AKOS022693183
    • DB-302508
    • CK-0714
    • EN300-118532
    • Benzaldehyde, 2,6-dichloro-4-methoxy-
    • 82772-93-8
    • SCHEMBL207231
    • Z1269136118
    • 2,6-dichloro-4-methoxy-benzaldehyde
    • CS-0150479
    • MDL: MFCD12024958
    • Inchi: 1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
    • Chiave InChI: VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(Cl)=CC(OC)=CC=1Cl

Proprietà calcolate

  • Massa esatta: 203.9744848g/mol
  • Massa monoisotopica: 203.9744848g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.376±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,043 g/l) (25°C),

2,6-Dichloro-4-methoxybenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-250mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95+%
250mg
942CNY 2021-05-07
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B-GP785-1g
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82772-93-8 95+%
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1917.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-50mg
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82772-93-8 95+%
50mg
248.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-100mg
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82772-93-8 95+%
100mg
588CNY 2021-05-07
Alichem
A019065052-5g
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95%
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$1214.20 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-200mg
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82772-93-8 95+%
200mg
639.0CNY 2021-07-14
Apollo Scientific
OR310630-1g
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95%
1g
£109.00 2023-09-02
abcr
AB446097-1 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
1g
€233.40 2023-04-22
abcr
AB446097-5 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
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€628.10 2023-01-01
abcr
AB446097-10 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
10g
€920.50 2023-01-01

2,6-Dichloro-4-methoxybenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
1.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Riferimento
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
3.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Riferimento
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Riferimento
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, reflux; reflux → rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Riferimento
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Riferimento
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Riferimento
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl carbonate ;  rt → 90 °C; 90 °C → rt
2.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
2.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Riferimento
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
3.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
4.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Riferimento
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
2.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Riferimento
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

2,6-Dichloro-4-methoxybenzaldehyde Raw materials

2,6-Dichloro-4-methoxybenzaldehyde Preparation Products

2,6-Dichloro-4-methoxybenzaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82772-93-8)2,6-Dichloro-4-methoxybenzaldehyde
Numero d'ordine:A856440
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:00
Prezzo ($):246.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82772-93-8)2,6-Dichloro-4-methoxybenzaldehyde
A856440
Purezza:99%
Quantità:5g
Prezzo ($):246.0
Email